Methyl 2-chloro-4-(trifluoromethyl)cinnamate
Description
Contextualization within Modern Chemical Synthesis
In the realm of modern chemical synthesis, the demand for complex and highly functionalized molecules is ever-increasing. Compounds like Methyl 2-chloro-4-(trifluoromethyl)cinnamate serve as important building blocks or intermediates in the construction of more elaborate chemical structures. The presence of multiple reactive sites and functional groups within a single molecule allows for diverse chemical transformations, making it a versatile tool for chemists.
Significance of Cinnamate (B1238496) Architectures in Synthetic Design
Cinnamic acids and their esters, collectively known as cinnamates, are a class of organic compounds that are widespread in nature and play a crucial role in various biological pathways. From a synthetic standpoint, the cinnamate scaffold is particularly valuable due to its inherent chemical features. The conjugated system of the aromatic ring, the double bond, and the carbonyl group provides a platform for a variety of chemical reactions. This framework is a common motif in many biologically active compounds and functional materials.
Advanced Roles of Halogenated and Trifluoromethylated Moieties in Molecular Construction
The introduction of halogen atoms and trifluoromethyl groups into organic molecules is a well-established strategy for modulating their physical, chemical, and biological properties.
Halogenation: The presence of a chlorine atom on the aromatic ring of this compound significantly influences its electronic properties. The chloro group is an electron-withdrawing group, which can affect the reactivity of the aromatic ring and the adjacent double bond. Furthermore, the carbon-chlorine bond can serve as a handle for further functionalization through various cross-coupling reactions.
Trifluoromethylation: The trifluoromethyl (-CF3) group is a unique and highly sought-after substituent in medicinal and materials chemistry. Its strong electron-withdrawing nature and high lipophilicity can dramatically alter the properties of a parent molecule. The -CF3 group can enhance metabolic stability, improve binding affinity to biological targets, and modify the acidity of nearby functional groups.
The combination of both a chloro and a trifluoromethyl group on the cinnamate backbone creates a molecule with a distinct electronic and steric profile, offering unique opportunities for the design of novel compounds.
Overview of Key Research Areas Pertaining to this compound
While specific research focused exclusively on this compound is not extensively documented in publicly available literature, its structural motifs suggest its utility in several key research areas. Given its constitution, the compound is likely to be an intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The cinnamate core is a known precursor to various pharmaceuticals and agrochemicals. The presence of the chloro and trifluoromethyl groups makes it a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery programs.
Synthesis of this compound
A key precursor for the synthesis is 2-chloro-4-(trifluoromethyl)benzaldehyde (B1282203) . This starting material can be synthesized through various methods, including the chlorination and subsequent hydrolysis of 2-(trifluoromethyl)toluene derivatives.
Once the aldehyde is obtained, two primary and highly effective methods for the synthesis of the target cinnamate are the Wittig reaction and the Knoevenagel condensation .
Wittig Reaction Approach
The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds. In this approach, 2-chloro-4-(trifluoromethyl)benzaldehyde would be reacted with a phosphorus ylide, such as (carbomethoxymethyl)triphenylphosphorane. This reaction is known for its reliability and often proceeds with high yields. nih.govwisc.eduresearchgate.net
Reaction Scheme (Proposed):
Knoevenagel Condensation Approach
The Knoevenagel condensation is another classic method for forming carbon-carbon double bonds, typically involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound. semanticscholar.orgalfa-chemistry.combepls.com To synthesize the target molecule, 2-chloro-4-(trifluoromethyl)benzaldehyde would be condensed with malonic acid in the presence of a base like pyridine (B92270) and piperidine (B6355638) to form 2-chloro-4-(trifluoromethyl)cinnamic acid. derpharmachemica.comnih.gov Subsequent esterification of the resulting cinnamic acid with methanol (B129727) would yield this compound.
Reaction Scheme (Proposed):
Condensation: 2-chloro-4-(trifluoromethyl)benzaldehyde + CH2(COOH)2 --(Pyridine/Piperidine)--> 2-chloro-4-(trifluoromethyl)cinnamic acid + H2O + CO2
Esterification: 2-chloro-4-(trifluoromethyl)cinnamic acid + CH3OH --(Acid catalyst)--> this compound + H2O
Both of these proposed synthetic routes are based on robust and well-documented chemical transformations, providing a reliable pathway to the target compound.
Physicochemical Properties
The predicted physicochemical properties of this compound are summarized in the table below. These properties are calculated based on its chemical structure and provide insight into its behavior in various chemical and physical processes.
| Property | Value |
| Molecular Formula | C11H8ClF3O2 |
| Molecular Weight | 264.63 g/mol |
| Appearance | Predicted to be a solid at room temperature |
| Boiling Point | Estimated to be > 250 °C |
| Solubility | Expected to be soluble in common organic solvents and poorly soluble in water |
Structure
3D Structure
Properties
IUPAC Name |
methyl (E)-3-[2-chloro-4-(trifluoromethyl)phenyl]prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF3O2/c1-17-10(16)5-3-7-2-4-8(6-9(7)12)11(13,14)15/h2-6H,1H3/b5-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBTZZCLGLZGAA-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=C(C=C(C=C1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=C(C=C(C=C1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 2 Chloro 4 Trifluoromethyl Cinnamate
Established Synthetic Pathways and Precursors
The traditional synthesis of Methyl 2-chloro-4-(trifluoromethyl)cinnamate typically follows a convergent approach, where the substituted benzaldehyde (B42025) precursor is first synthesized and then elaborated to the final cinnamate (B1238496) ester. This involves a series of well-established organic transformations.
Strategies for Carbon-Carbon Double Bond Formation (e.g., Cinnamate Synthesis)
The formation of the α,β-unsaturated ester, a key feature of the cinnamate structure, can be achieved through several reliable methods. These reactions typically involve the condensation of a substituted benzaldehyde with a suitable two-carbon component.
One of the most common methods is the Horner-Wadsworth-Emmons (HWE) reaction . This olefination reaction utilizes a phosphonate-stabilized carbanion, which reacts with an aldehyde to produce an alkene. wikipedia.orgalfa-chemistry.com For the synthesis of this compound, the precursor 2-chloro-4-(trifluoromethyl)benzaldehyde (B1282203) would be reacted with a phosphonate (B1237965) ester, such as trimethyl phosphonoacetate, in the presence of a base. The HWE reaction is renowned for its high stereoselectivity, typically yielding the thermodynamically more stable (E)-alkene as the major product. wikipedia.org The use of phosphonates with electron-withdrawing groups can further enhance the reaction's efficiency. nrochemistry.com
Another classical approach is the Perkin reaction , which involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the acid. wikipedia.orgiitk.ac.inlongdom.org To synthesize the target molecule via this route, 2-chloro-4-(trifluoromethyl)benzaldehyde would be reacted with acetic anhydride and sodium acetate. This would yield 2-chloro-4-(trifluoromethyl)cinnamic acid, which would then require a separate esterification step.
The Heck reaction offers a modern alternative for C-C bond formation. This palladium-catalyzed cross-coupling reaction can couple an aryl halide with an alkene. wikipedia.orgorganic-chemistry.orgyoutube.com For instance, 1-bromo-2-chloro-4-(trifluoromethyl)benzene could be coupled with methyl acrylate (B77674) in the presence of a palladium catalyst and a base to form this compound directly.
The following table summarizes these key reactions for cinnamate synthesis:
| Reaction | Reactants | Key Reagents | Product | Stereoselectivity |
| Horner-Wadsworth-Emmons | 2-chloro-4-(trifluoromethyl)benzaldehyde, Trimethyl phosphonoacetate | Base (e.g., NaH, NaOMe) | This compound | Predominantly (E)-isomer |
| Perkin Reaction | 2-chloro-4-(trifluoromethyl)benzaldehyde, Acetic anhydride | Sodium acetate | 2-chloro-4-(trifluoromethyl)cinnamic acid | Primarily (E)-isomer |
| Heck Reaction | 1-bromo-2-chloro-4-(trifluoromethyl)benzene, Methyl acrylate | Palladium catalyst, Base | This compound | Typically trans-isomer |
Introduction of Halogen and Trifluoromethyl Functionalities
The synthesis of the crucial precursor, 2-chloro-4-(trifluoromethyl)benzaldehyde, requires the regioselective introduction of the chlorine and trifluoromethyl groups onto the benzene (B151609) ring. The trifluoromethyl group is often introduced at an early stage of the synthesis. For instance, 4-chlorotoluene (B122035) can be trifluoromethylated to yield 4-chloro-1-(trifluoromethyl)benzene. Subsequent ortho-chlorination can be challenging due to the directing effects of the existing substituents.
A more common strategy involves starting with a precursor that already contains the trifluoromethyl group, such as 4-(trifluoromethyl)aniline. From this starting material, a Sandmeyer-type reaction can be employed to introduce the chloro group at the 2-position. Diazotization of the aniline (B41778) followed by reaction with a copper(I) chloride source would yield 2-chloro-4-(trifluoromethyl)aniline. Subsequent steps would be required to convert the amino group into a formyl group to obtain the desired benzaldehyde.
Alternatively, direct chlorination of 4-(trifluoromethyl)benzaldehyde (B58038) can be explored, although this may lead to a mixture of isomers requiring separation. The synthesis of 2-chloro-4-trifluoromethylbenzoic acid has been reported, which can then be reduced to the corresponding aldehyde. google.com
Esterification Techniques for Methyl Cinnamates
When the synthetic route proceeds via the cinnamic acid intermediate, a final esterification step is necessary. The most common method for this transformation is the Fischer esterification . nsf.govresearchgate.net This acid-catalyzed reaction involves refluxing the carboxylic acid, in this case, 2-chloro-4-(trifluoromethyl)cinnamic acid, with an excess of methanol (B129727) and a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The reaction is driven to completion by the excess of alcohol. Microwave-assisted Fischer esterification has also been shown to significantly reduce reaction times. nsf.gov
Innovative Synthetic Approaches and Advanced Reaction Systems
In recent years, there has been a significant drive towards developing more efficient, sustainable, and atom-economical synthetic methods. These innovative approaches are also being applied to the synthesis of cinnamate derivatives.
Catalytic Synthesis of Cinnamate Derivatives
Modern catalytic systems offer milder reaction conditions and improved selectivity for the synthesis of cinnamate derivatives. Palladium-catalyzed reactions, such as the Heck reaction, have become a cornerstone of modern organic synthesis. mdpi.comnih.gov The development of highly active and stable palladium catalysts, including palladacycles and phosphine-free systems, has expanded the scope and applicability of the Heck reaction for the synthesis of complex cinnamates. organic-chemistry.org These catalysts can operate at lower loadings and under more environmentally benign conditions.
Furthermore, other transition-metal-catalyzed reactions are being explored for the direct C-H functionalization of arenes, which could provide a more direct route to substituted cinnamates, although this remains a challenging area for achieving the required regioselectivity for a molecule like this compound.
Electro-organic Synthesis Methods for Cinnamate Derivatives
Electro-organic synthesis has emerged as a powerful and green alternative to traditional chemical methods. researchgate.netnih.gov By using electricity to drive chemical reactions, the need for stoichiometric reagents and harsh reaction conditions can often be avoided. For the synthesis of cinnamate derivatives, electrochemical methods are being investigated for both the C-C bond formation and the esterification steps.
An electro-organic approach to the Heck reaction for the synthesis of methyl cinnamate derivatives has been reported. researchgate.net This method utilizes a two-electrode setup to electrochemically activate the aryl halide and olefin substrates, leading to the formation of the desired product without the need for chemical catalysts. While not yet specifically reported for this compound, this approach holds promise for a more sustainable synthesis of such compounds.
Electrochemical methods can also be applied to the esterification process. Although less common than acid-catalyzed methods, electrochemical esterification can offer a milder alternative.
Green Chemistry Principles Applied to Analogous Systems
The synthesis of cinnamic acid and its esters has been a fertile ground for the application of green chemistry principles, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. These principles are directly applicable to the synthesis of complex derivatives like this compound.
Key green strategies in the synthesis of cinnamate analogues include the use of environmentally benign solvents, development of robust catalytic systems, and energy-efficient reaction conditions. For instance, a modified Steglich esterification for producing (E)-cinnamate derivatives has been developed using acetonitrile (B52724), a greener alternative to traditional chlorinated solvents. nih.gov This method, employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as a coupling agent, achieves good yields at mild temperatures (40-45 °C) in a short time frame, reducing energy usage. nih.gov Another approach involves Knoevenagel condensation under microwave irradiation in water, which is a simple and eco-friendly procedure for producing cinnamic acids with excellent yields and high purity. thepharmajournal.com
Palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction, are pivotal for creating the carbon-carbon double bond in cinnamates. ajol.info Green advancements in this area focus on creating highly active and stable catalysts that can be used in low loadings and are compatible with a range of substrates under mild conditions. ajol.infobeilstein-journals.org The development of palladium N-heterocyclic carbene catalysts, for example, demonstrates excellent air and moisture stability, facilitating the synthesis of cinnamic acids and cinnamates more sustainably. ajol.info Furthermore, strategies that allow for the recycling of byproducts promote sustainability by minimizing waste. beilstein-journals.orgnih.gov
Below is a summary of green chemistry principles applied to the synthesis of cinnamic acid derivatives.
| Green Chemistry Principle | Application in Cinnamate Synthesis | Specific Example | Reference(s) |
| Safer Solvents | Replacement of hazardous solvents like chlorinated hydrocarbons. | Use of acetonitrile in Steglich esterification; use of water as a solvent for Knoevenagel condensation. | nih.govthepharmajournal.com |
| Catalysis | Use of catalytic reagents over stoichiometric ones to reduce waste. | Mizoroki-Heck cross-coupling reaction mediated by a palladium N-heterocyclic carbene catalyst. | ajol.info |
| Design for Energy Efficiency | Employing methods that reduce energy consumption. | Microwave-assisted synthesis for Knoevenagel condensation, shortening reaction times. | thepharmajournal.com |
| Waste Prevention | Designing syntheses to minimize byproducts. | Development of coupling reagents where the byproduct can be recycled. | beilstein-journals.orgnih.gov |
| Atom Economy | Maximizing the incorporation of all materials into the final product. | Palladium-catalyzed Heck-type reactions represent an efficient alternative to traditional methods. beilstein-journals.org | beilstein-journals.org |
Flow Chemistry Applications in Cinnamate Derivative Production
Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology for the production of fine chemicals and pharmaceuticals, offering significant advantages over traditional batch processing. nih.govnih.gov These benefits, including enhanced heat and mass transfer, improved safety due to smaller reaction volumes, and greater potential for automation and scalability, are being actively applied to the synthesis of cinnamate derivatives. nih.govnih.gov
The continuous production of cinnamate esters has been successfully demonstrated using various flow reactor setups. One notable application is the solvent-free, continuous esterification of cinnamic acid derivatives using a solid acid catalyst in a packed-bed reactor. google.com This method allows for the reaction mixture to be pumped through a column containing the catalyst, resulting in high conversion rates to the desired ester product. google.comriken.jp Another innovative approach utilizes an enzymatic membrane reactor (EMR) for the continuous synthesis of cinnamic esters. ugal.roresearchgate.net In one study, the highest conversion (20.91%) was achieved using a strategy that combined an initial batch reaction followed by continuous operation with a residence time of 9 hours. ugal.roresearchgate.net
Microreactors are also employed for highly efficient syntheses. A method for producing cinnamamides from methyl cinnamates was developed using an immobilized enzyme (Lipozyme® TL IM) in a continuous-flow microreactor. mdpi.com This system achieved a maximum conversion of 91.3% with a short residence time of about 40 minutes at a mild temperature of 45°C, highlighting the efficiency and gentle conditions possible with biocatalysis in flow. mdpi.com The ability to telescope, or link, multiple reaction steps without isolating intermediates is another key advantage, streamlining the production process. beilstein-journals.org
The table below details research findings on the application of flow chemistry in producing cinnamate derivatives.
| Product Type | Reactor Type | Catalyst / Method | Key Parameters | Conversion / Yield | Reference(s) |
| Cinnamate Esters | Enzymatic Membrane Reactor (EMR) | Lipozyme TL IM (biocatalyst) | Solvent-free, 9-hour residence time | 20.91% conversion | ugal.roresearchgate.net |
| Cinnamamides | Continuous-Flow Microreactor | Lipozyme® TL IM (biocatalyst) | Temp: 45°C, Residence Time: ~40 min | 91.3% conversion | mdpi.com |
| Cinnamate Esters | Continuous flow-type column | Acid solid catalyst | Solvent-free | Nearly 100% conversion | google.com |
| Cinnamic Acid Amides/Hydrazides | Continuous Flow Mechanochemistry | N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) | Scalable to 100 g | 90% yield at scale | beilstein-journals.orgnih.gov |
| Ethyl Acetate (Esterification Model) | Plug-Flow Reactor (PFR) | N/A (Comparative Study) | Temp: 70-75°C | 65.9% conversion | mdpi.com |
These examples underscore the versatility and power of flow chemistry to create more efficient, safer, and scalable processes for the synthesis of cinnamate derivatives, which can be extrapolated to the production of specifically substituted compounds like this compound.
Chemical Reactivity and Transformative Chemistry of Methyl 2 Chloro 4 Trifluoromethyl Cinnamate
Derivatization and Functionalization of the Aromatic Ring
The aromatic ring of Methyl 2-chloro-4-(trifluoromethyl)cinnamate is adorned with substituents that significantly influence its reactivity. The interplay between the electron-withdrawing trifluoromethyl group, the deactivating but ortho-, para-directing chloro group, and the conjugated ester moiety dictates the outcomes of various chemical transformations. This section explores the potential for derivatization and functionalization of this phenyl ring through several key chemical strategies.
Nucleophilic and Electrophilic Aromatic Substitution Reactions
The reactivity of the aromatic ring in this compound towards substitution reactions is dictated by the electronic properties of its substituents. The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group, which strongly deactivates the ring towards electrophilic aromatic substitution (EAS) by reducing its electron density. youtube.com Conversely, this electronic deficiency activates the ring for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the -CF₃ group. libretexts.org The chlorine atom, while also deactivating, directs incoming electrophiles to the ortho and para positions.
Electrophilic Aromatic Substitution (EAS): Due to the presence of two deactivating groups (chloro and trifluoromethyl), the benzene (B151609) ring of the compound is highly resistant to electrophilic attack. youtube.com Any potential EAS reaction would require harsh conditions. The directing effects of the substituents would guide an incoming electrophile. The trifluoromethyl group is a meta-director, while the chlorine atom is an ortho-, para-director. Considering the positions on the ring (C1-ester, C2-Cl, C4-CF₃), the potential sites for substitution are C3, C5, and C6. The C6 position is ortho to the chlorine and meta to the trifluoromethyl group. The C5 position is meta to both the chlorine and the ester group, and ortho to the trifluoromethyl group. The C3 position is ortho to the trifluoromethyl group and meta to the chlorine. The cumulative deactivating effect makes predicting the major product challenging without experimental data, but substitution is generally expected to be sluggish.
| Reaction Type | Reagent/Conditions | Expected Reactivity | Potential Product(s) |
| Nitration (EAS) | HNO₃/H₂SO₄ | Very low; requires harsh conditions. | Substitution at C6 or other positions. |
| Halogenation (EAS) | Br₂/FeBr₃ | Very low; requires harsh conditions. | Substitution at C6 or other positions. |
| SNAr | NaOMe, heat | Low to moderate. | Methyl 2-methoxy-4-(trifluoromethyl)cinnamate |
| SNAr | R₂NH, heat | Low to moderate. | Methyl 2-(dialkylamino)-4-(trifluoromethyl)cinnamate |
Cross-Coupling Methodologies (e.g., Suzuki-Miyaura Coupling)
The chlorine atom on the aromatic ring serves as a handle for various transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a powerful tool for this purpose. rsc.org While aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst systems, particularly those using palladium complexes with bulky phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, have made their use routine. nsf.govresearchgate.net
In a typical Suzuki-Miyaura reaction, this compound would be reacted with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium catalyst and a base. This would result in the substitution of the chlorine atom with the organic group from the boron reagent, yielding a biaryl or styrenyl cinnamate (B1238496) derivative. The reaction is valued for its mild conditions and tolerance of a wide range of functional groups, including the ester and trifluoromethyl moieties present in the substrate. researchgate.net
| Coupling Partner (R-B(OH)₂) | Catalyst System | Base | Solvent | Expected Product |
| Phenylboronic acid | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or K₃PO₄ | Dioxane/H₂O or Toluene | Methyl 2-phenyl-4-(trifluoromethyl)cinnamate |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | Methyl 2-(4-methoxyphenyl)-4-(trifluoromethyl)cinnamate |
| Vinylboronic acid pinacol (B44631) ester | Pd(PPh₃)₄ | Na₂CO₃ | DME | Methyl 2-vinyl-4-(trifluoromethyl)cinnamate |
C-H Activation and Direct Trifluoromethylation Strategies
Modern synthetic methods offer pathways to functionalize aromatic rings by directly targeting C-H bonds, a strategy known as C-H activation. For cinnamate derivatives, C-H activation presents a challenge due to the geometry of the molecule, but specialized directing groups can facilitate this transformation at specific positions, such as the meta-C-H bond. nih.gov Although no specific studies on this compound are available, the principles of directed C-H activation could potentially be applied to functionalize the C-H bonds at the C3, C5, or C6 positions of the aromatic ring.
Direct trifluoromethylation represents another advanced strategy for derivatization. Given the prevalence of trifluoromethyl groups in pharmaceuticals, methods to directly install this group onto aromatic rings are of high interest. beilstein-journals.orgresearchgate.net These reactions often proceed via radical pathways, using reagents like sodium trifluoromethanesulfinate (Langlois' reagent) or Togni's reagent. nih.gov Applying such a method to this compound could potentially introduce a second trifluoromethyl group onto the ring. The regioselectivity of such a reaction would depend heavily on the specific mechanism and reagents employed.
| Strategy | Reagent/Catalyst | Potential Outcome |
| C-H Olefination | Pd(OAc)₂, Directing Group, Olefin | Functionalization at a C-H position (e.g., C5 or C6) with an alkene. |
| Direct Trifluoromethylation | Togni's Reagent, Cu catalyst | Introduction of a second -CF₃ group onto the aromatic ring. |
| Direct Trifluoromethylation | CF₃SO₂Na, TBHP (oxidant) | Introduction of a second -CF₃ group via a radical mechanism. |
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, a detailed map of the molecular structure can be constructed.
The ¹H NMR spectrum of Methyl 2-chloro-4-(trifluoromethyl)cinnamate is expected to exhibit distinct signals corresponding to the aromatic, vinylic, and methyl protons. The aromatic region would show complex splitting patterns due to the substitution on the benzene (B151609) ring. The proton ortho to the trifluoromethyl group and meta to the chloro and cinnamate (B1238496) groups would likely appear as a doublet. The proton ortho to the chloro group would be a singlet or a narrowly split doublet, while the proton meta to both the trifluoromethyl and chloro groups would present as a doublet.
The two vinylic protons of the propenoate group are diastereotopic and form an AX system, appearing as two distinct doublets with a large coupling constant (J > 15 Hz), confirming the trans (or E) configuration of the double bond. The singlet corresponding to the methyl ester protons (-OCH₃) would be found in the upfield region of the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic-H | 7.5 - 7.9 | m | - |
| Vinylic-H (α to C=O) | ~6.5 | d | >15 |
| Vinylic-H (β to C=O) | ~7.8 | d | >15 |
Note: Predicted values are based on analogous structures and substituent effects.
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for this compound would display signals for the carbonyl carbon of the ester, the vinylic carbons, the aromatic carbons, and the methyl carbon. The trifluoromethyl group (-CF₃) introduces characteristic splitting in the signals of the carbon to which it is attached and adjacent carbons due to C-F coupling. The carbonyl carbon is expected in the 165-170 ppm range. The aromatic carbon bonded to the CF₃ group will appear as a quartet.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 166.0 |
| Vinylic-C (α to C=O) | 120.0 |
| Vinylic-C (β to C=O) | 142.0 |
| Aromatic-C (ipso-CF₃) | 132.0 (q) |
| Aromatic-C (ipso-Cl) | 135.0 |
| Aromatic-C | 125-130 |
| Trifluoromethyl (-CF₃) | 123.0 (q) |
Note: Predicted values are based on known data for similar substituted cinnamates and benzene derivatives.
¹⁹F NMR is highly specific for fluorine-containing compounds. For this compound, the spectrum would show a single, sharp singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of the -CF₃ group on an aromatic ring typically appears in the range of -60 to -65 ppm relative to a standard such as trichlorofluoromethane (B166822) (CFCl₃). rsc.org This characteristic signal provides unambiguous confirmation of the presence of the trifluoromethyl moiety. rsc.org The precise chemical shift is sensitive to the electronic environment, influenced by the other substituents on the aromatic ring. nih.gov
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation. The molecular ion peak (M⁺) for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular formula (C₁₁H₈ClF₃O₂). A characteristic isotopic pattern for the molecular ion would be observed, with an M+2 peak approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.
Key fragmentation pathways for esters often involve the loss of the alkoxy group or the entire ester group. libretexts.orgchemguide.co.uk Expected fragmentation patterns would include:
Loss of the methoxy (B1213986) radical (•OCH₃): leading to a fragment ion at [M - 31]⁺.
Loss of the carbomethoxy group (•COOCH₃): resulting in a fragment at [M - 59]⁺.
Cleavage at the aromatic ring: producing ions corresponding to the chloro-trifluoromethyl-styrenyl cation or related fragments.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational modes.
The IR spectrum would prominently feature:
A strong absorption band around 1710-1730 cm⁻¹ corresponding to the C=O stretching of the α,β-unsaturated ester.
A sharp band around 1625-1640 cm⁻¹ due to the C=C stretching of the alkene.
Strong bands in the 1100-1300 cm⁻¹ region are characteristic of the C-F stretching vibrations of the trifluoromethyl group.
A band in the 1000-1100 cm⁻¹ region for the C-Cl stretch .
Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ range.
Raman spectroscopy would complement the IR data, often showing a strong signal for the symmetric C=C stretching of the double bond and the aromatic ring.
Table 3: Key Vibrational Frequencies
| Functional Group | IR Frequency (cm⁻¹) | Raman Signal |
|---|---|---|
| C=O Stretch (Ester) | 1710-1730 (Strong) | Moderate |
| C=C Stretch (Alkene) | 1625-1640 (Medium) | Strong |
| C-F Stretch (-CF₃) | 1100-1300 (Strong) | Weak |
X-ray Diffraction Studies for Solid-State Molecular Architecture (referencing analogous structures)
While a specific crystal structure for this compound is not publicly available, analysis of analogous structures, such as other substituted cinnamate esters, provides insight into its likely solid-state architecture. researchgate.net X-ray diffraction studies on similar compounds reveal that the cinnamate moiety tends to be nearly planar to maximize π-system conjugation. researchgate.net
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Profiling
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and predict the reactivity of molecules. For Methyl 2-chloro-4-(trifluoromethyl)cinnamate, DFT calculations can elucidate key structural and electronic characteristics.
The first step in a computational study is typically geometry optimization, where the most stable three-dimensional arrangement of atoms in a molecule is determined. For this compound, this involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until a stable structure is achieved. DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), are commonly employed for this purpose. scielo.org.mx
Conformational analysis is also crucial, as rotation around single bonds can lead to different conformers with varying energies. For this molecule, key dihedral angles, such as those around the C-C single bond of the cinnamate (B1238496) backbone, would be systematically varied to identify the most stable conformers and the energy barriers between them. scielo.org.mx Studies on similar molecules like cinnamic acid have shown that s-cis and s-trans conformers can exist, and their relative stability can be influenced by solvent effects. scielo.org.mx
Table 1: Representative Theoretical Geometrical Parameters for a Substituted Cinnamate Derivative *
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C=C (olefinic) | ~1.34 | C-C=C ~120 | O=C-C=C ~0 or ~180 |
| C=O | ~1.21 | C-C-O ~123 | |
| C-Cl | ~1.74 | ||
| C-CF3 | ~1.49 |
Note: This table is illustrative and based on typical values for similar functional groups. Precise values for this compound would require specific DFT calculations.
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the cinnamoyl system, which is rich in π-electrons. The LUMO is likely to be distributed over the same π-system, with potential contributions from the electron-withdrawing trifluoromethyl and chloro groups. The precise distribution and energies of these orbitals would be determined through DFT calculations. These calculations would reveal how the electron-withdrawing substituents influence the electronic properties and reactivity of the molecule.
Table 2: Conceptual Data from FMO Analysis *
| Molecular Orbital | Energy (eV) | Characteristics |
| HOMO | - | Electron-donating regions, likely on the phenyl ring and double bond. |
| LUMO | - | Electron-accepting regions, influenced by the ester and trifluoromethyl groups. |
| HOMO-LUMO Gap | - | Indicator of chemical reactivity and kinetic stability. |
Note: The energy values are placeholders and would be determined from specific DFT calculations.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. It is useful for predicting sites for electrophilic and nucleophilic attack. In an MEP map, electron-rich regions (negative potential) are typically colored red, while electron-poor regions (positive potential) are colored blue.
For this compound, the MEP map would likely show negative potential around the oxygen atoms of the ester group and the chlorine atom, indicating their susceptibility to electrophilic attack. The hydrogen atoms and the region around the trifluoromethyl group would likely exhibit positive potential, marking them as potential sites for nucleophilic interaction.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wikipedia.org It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding/antibonding orbitals. wikipedia.org This analysis is particularly useful for quantifying intramolecular charge transfer and hyperconjugative interactions.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules. nih.gov It is widely used to predict UV-Vis absorption spectra by calculating the energies of vertical electronic transitions from the ground state to various excited states.
For this compound, TD-DFT calculations could predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. mdpi.com This would provide insight into the electronic transitions occurring upon photoexcitation, such as π → π* transitions within the cinnamoyl system. The influence of the chloro and trifluoromethyl substituents on the absorption spectrum could also be systematically investigated. Comparing theoretical spectra with experimental data can help validate the computational methodology. mdpi.com
Reaction Mechanism Elucidation through Advanced Computational Modeling
Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the energy barriers associated with different reaction pathways. escholarship.orgrsc.org
For reactions involving this compound, such as nucleophilic substitution, addition reactions at the double bond, or hydrolysis of the ester, DFT calculations can be employed to model the step-by-step process. For instance, in a nucleophilic addition reaction, the calculations would model the approach of the nucleophile, the formation of a tetrahedral intermediate, and the subsequent steps to the final product. The calculated activation energies for different possible pathways would help in determining the most likely reaction mechanism. This approach provides a molecular-level understanding of the reaction's kinetics and selectivity. escholarship.org
Applications in Advanced Organic Synthesis As a Synthetic Building Block
Precursor in the Synthesis of Complex Organic Scaffolds
The cinnamate (B1238496) backbone of Methyl 2-chloro-4-(trifluoromethyl)cinnamate serves as a versatile scaffold for the introduction of molecular complexity. The electron-withdrawing nature of the chloro and trifluoromethyl substituents on the phenyl ring influences the reactivity of the alkene and ester functionalities, making it a unique substrate for various carbon-carbon and carbon-heteroatom bond-forming reactions.
Synthetic chemists can leverage the double bond for a variety of transformations. For instance, it can readily undergo Michael additions, allowing for the introduction of a wide range of nucleophiles at the β-position. Furthermore, the alkene is a prime candidate for cycloaddition reactions, such as Diels-Alder or 1,3-dipolar cycloadditions, providing access to complex polycyclic and heterocyclic systems. The ester moiety can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into other functional groups like amides, acid chlorides, or alcohols, further expanding its synthetic utility.
Role in Heterocyclic Compound Synthesis
Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. The structure of this compound is well-suited for the synthesis of a variety of heterocyclic systems.
The α,β-unsaturated ester functionality is a key component in annulation reactions to form six-membered rings. For example, it can react with dinucleophiles, such as amidines or guanidines, to construct pyrimidine-based heterocycles. Reactions with hydrazine (B178648) derivatives can lead to the formation of pyrazoline or pyrazole (B372694) structures. The presence of the chlorine atom on the aromatic ring also opens up possibilities for intramolecular cyclization reactions, where a suitably positioned nucleophile can displace the chlorine to form a new ring.
Building Block for Fluoro-organic Molecules
The trifluoromethyl group is a crucial substituent in modern drug discovery and agrochemical development due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. mdpi.comresearchgate.net As a trifluoromethyl-containing building block, this compound is a valuable precursor for the synthesis of novel fluoro-organic molecules.
The trifluoromethyl group is generally stable under many reaction conditions, allowing for extensive modifications of other parts of the molecule without affecting this important functional group. Synthetic strategies can be designed to incorporate the 2-chloro-4-(trifluoromethyl)phenyl moiety into larger, more complex molecules, thereby imparting the desirable properties of the trifluoromethyl group to the final product. The electronic effects of the trifluoromethyl group can also influence the regioselectivity and stereoselectivity of reactions occurring elsewhere in the molecule, providing a tool for synthetic control.
Intermediate in the Preparation of Specific Chemical Entities
Given its array of functional groups, this compound can serve as a key intermediate in multi-step syntheses of specific target molecules, particularly in the pharmaceutical and agrochemical industries. nih.govnih.govnih.gov
For instance, the cinnamic acid scaffold is found in the core structure of numerous biologically active compounds. By starting with this pre-functionalized building block, synthetic routes can be significantly shortened and made more efficient. The chloro and trifluoromethyl substituents can act as handles for further chemical modifications or may be essential components of the final pharmacophore. For example, the chlorine atom can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce additional complexity. The entire cinnamate unit can be incorporated into a larger molecular framework, with the ester and alkene functionalities providing points for further elaboration. The development of new agrochemicals, such as fungicides and herbicides, often relies on the availability of such specialized intermediates. ccspublishing.org.cn
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Systems for Methyl 2-chloro-4-(trifluoromethyl)cinnamate Transformations
The structural complexity of this compound, featuring both electron-withdrawing and halogen substituents, presents unique opportunities for the development of novel catalytic systems to effect its transformation. Future research is anticipated to focus on several key areas:
Cross-Coupling Reactions: The presence of a chloro-substituent on the aromatic ring makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. mdpi.comwikipedia.org The Heck reaction, in particular, is a powerful method for C-C bond formation at the double bond of cinnamate (B1238496) derivatives. misuratau.edu.lyorganic-chemistry.orgjocpr.com Research will likely focus on developing highly active and selective palladium catalysts capable of facilitating these transformations in the presence of the trifluoromethyl group, which can influence the electronic properties of the aromatic ring.
C-H Activation: Direct C-H functionalization of the aromatic ring or the vinylic position represents a highly atom-economical approach to introduce new functional groups. beilstein-journals.orgrsc.org Future work could explore transition-metal catalyzed C-H activation to introduce alkyl, aryl, or other functional groups, thereby expanding the diversity of accessible derivatives. youtube.com Cobalt-catalyzed photoredox methods have shown promise for the trifluoromethylation of arene C-H bonds and could be adapted for other transformations. nih.gov
Asymmetric Catalysis: The development of chiral catalysts for the asymmetric transformation of the double bond is a significant area of interest. This could involve asymmetric hydrogenation, dihydroxylation, or other additions to create chiral centers with high enantioselectivity, which is crucial for applications in pharmaceuticals and agrochemicals.
Exploration of Sustainable Synthetic Pathways for the Compound
In line with the growing emphasis on green chemistry, the development of sustainable synthetic routes for this compound is a critical research direction.
Green Solvents and Reaction Conditions: A major focus will be the replacement of traditional volatile organic solvents with greener alternatives such as water, ionic liquids, or bio-based solvents in cross-coupling and other synthetic reactions. digitellinc.comrsc.orgacs.orginovatus.es The use of microwave irradiation to accelerate reaction times and reduce energy consumption is another promising avenue. nih.gov Highly sustainable protocols for Heck coupling reactions, for instance, have been developed that allow for the recycling of both the solvent and the catalyst. acs.orgresearchgate.net
Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally benign approach to chemical synthesis. ingentaconnect.com Research into ene-reductases for the asymmetric reduction of the C=C double bond in cinnamic acid derivatives is an active area. ingentaconnect.com Future studies could explore the use of engineered enzymes for the synthesis and transformation of this compound. The enzymatic synthesis of coenzyme A-conjugated cinnamic acids has also been demonstrated, opening up possibilities for biocatalytic cascades. researchgate.net
Flow Chemistry: Continuous flow processes offer numerous advantages over traditional batch synthesis, including improved safety, efficiency, and scalability. A sustainable and efficient Heck reaction protocol in flow has been demonstrated to minimize the environmental factor (E-factor). acs.orgresearchgate.net The application of flow chemistry to the synthesis of this compound could lead to more sustainable and cost-effective manufacturing processes.
Integration of Machine Learning and AI in Predicting Reactivity and Synthesis Routes
Reaction Prediction: Machine learning models can be trained on large datasets of chemical reactions to predict the outcomes of new transformations, including regioselectivity and stereoselectivity. nih.govchemrxiv.org For a molecule like this compound, AI tools could predict the most likely sites of reaction for various reagents and catalysts, guiding experimental design. For instance, ML models have been developed to predict the regioselectivity of Heck reactions. researchgate.netacs.orgrsc.org
Advanced Spectroscopic and Computational Approaches for Deeper Understanding
A deeper understanding of the structural, electronic, and reactive properties of this compound will be crucial for its future development.
Advanced Spectroscopic Techniques: While standard techniques like NMR and mass spectrometry are essential for routine characterization, advanced methods can provide more detailed insights. Advanced mass spectrometry techniques, for instance, are being developed for the differentiation of isomers, which could be valuable for analyzing complex reaction mixtures containing this compound. plu.mxmsu.eduresearchgate.netnih.govnih.gov
Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular orbitals, and reaction mechanisms of this compound. mdpi.com Such studies can provide valuable insights into its reactivity and help in the rational design of new catalysts and synthetic routes. Computational models have been used to explain the experimentally observed regioselectivity in Heck reactions based on DFT-computed energy barriers. acs.org
Q & A
Q. What are the standard synthetic routes for Methyl 2-chloro-4-(trifluoromethyl)cinnamate, and how are reaction conditions optimized for yield?
The compound is typically synthesized via Knoevenagel condensation between methyl acetoacetate and 2-chloro-4-(trifluoromethyl)benzaldehyde. Optimization involves:
- Catalyst selection : Use of piperidine or ammonium acetate to enhance reaction efficiency .
- Temperature control : Reactions performed at 80–100°C under reflux to balance steric hindrance from the trifluoromethyl group .
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic aldehydes .
Yield improvements (typically 60–75%) are achieved by incremental addition of catalysts and inert atmosphere (N₂) to prevent side reactions .
Q. How is the purity and structural integrity of this compound validated in synthetic workflows?
- HPLC analysis : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities; mobile phase: acetonitrile/0.1% TFA in water (70:30 v/v) .
- NMR spectroscopy : ¹H NMR confirms regioselectivity (double bond geometry via coupling constants, J = 16 Hz for trans-configuration). ¹⁹F NMR identifies trifluoromethyl group integrity (−62 to −65 ppm) .
- Mass spectrometry : High-resolution ESI-MS detects [M+H]⁺ ions (expected m/z: 279.03) and fragments (e.g., loss of –OCH₃ at m/z 247.98) .
Q. What stability considerations are critical for storing this compound?
- Light sensitivity : Store in amber vials at −20°C to prevent photodegradation of the cinnamate ester .
- Hydrolysis prevention : Avoid aqueous solvents; use desiccants (e.g., silica gel) in storage containers .
- Thermal stability : Decomposition observed >150°C; differential scanning calorimetry (DSC) recommended for batch-specific stability profiling .
Advanced Research Questions
Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved for this compound?
Contradictions arise from dynamic rotational isomerism in the cinnamate ester or fluorine coupling. Mitigation strategies:
- Variable-temperature NMR : Conduct experiments at −40°C to slow rotation and simplify splitting .
- 2D NMR (COSY, NOESY) : Assigns overlapping signals; NOESY correlations confirm spatial proximity of the trifluoromethyl group and adjacent protons .
- Deuterated solvents : Use DMSO-d₆ to reduce solvent proton interference in ¹H NMR .
Q. What methodologies address low yields in cross-coupling reactions involving this compound?
The trifluoromethyl group induces steric/electronic challenges. Solutions include:
- Palladium catalysis : Use Pd(OAc)₂ with bulky ligands (XPhos) to suppress β-hydride elimination .
- Microwave-assisted synthesis : Shortens reaction time (15–30 min vs. 12 h conventional) and improves regioselectivity .
- Pre-activation : Convert the ester to a Weinreb amide for higher electrophilicity in nucleophilic substitutions .
Q. How can regioselectivity issues in derivatization (e.g., halogenation) be systematically analyzed?
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict electron-deficient sites (C-3 position due to trifluoromethyl and chlorine groups) prone to electrophilic attack .
- Competitive reaction screening : Parallel reactions with NIS (N-iodosuccinimide) or Br₂ in DCM identify preferred substitution patterns .
- LC-MS monitoring : Tracks intermediate formation to refine reaction stoichiometry .
Q. What analytical techniques resolve discrepancies in bioactivity assays (e.g., inconsistent IC₅₀ values)?
- Dose-response normalization : Account for batch-to-batch purity variations via HPLC-adjusted concentrations .
- Metabolite profiling : LC-QTOF-MS identifies hydrolyzed byproducts (e.g., free carboxylic acid) that may antagonize activity .
- Cellular uptake studies : Fluorescence tagging (e.g., BODIPY conjugates) quantifies intracellular accumulation differences .
Methodological Tables
Q. Table 1. Key Analytical Parameters for Structural Validation
| Technique | Critical Parameters | Reference |
|---|---|---|
| HPLC | Retention time: 8.2 min; Column: C18, 250 × 4.6 mm | |
| ¹H NMR | δ 6.4–6.6 ppm (trans-vinyl protons), δ 3.8 ppm (OCH₃) | |
| ¹⁹F NMR | δ −63.2 ppm (CF₃) |
Q. Table 2. Optimization of Cross-Coupling Reactions
| Condition | Improvement Strategy | Yield Increase |
|---|---|---|
| Ligand | XPhos vs. PPh₃ | 25% → 58% |
| Solvent | DMF vs. THF | 32% → 67% |
| Temperature | 80°C → 120°C | 41% → 73% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
